2-Ethynyl-4-nitropyridine
Overview
Description
2-Ethynyl-4-nitropyridine is an organic compound with the molecular formula C₇H₄N₂O₂ It is a derivative of pyridine, characterized by the presence of an ethynyl group at the second position and a nitro group at the fourth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-4-nitropyridine typically involves the introduction of the ethynyl group and the nitro group onto the pyridine ring. One common method is the nitration of 2-ethynylpyridine, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure safety and efficiency. Continuous flow methods allow for better control over reaction parameters and minimize the risk of handling hazardous reagents. The use of automated systems can also enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-4-nitropyridine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 2-ethynyl-4-pyridinecarboxaldehyde.
Reduction: Formation of 2-ethynyl-4-aminopyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Ethynyl-4-nitropyridine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethynyl-4-nitropyridine depends on its specific application. In chemical reactions, the ethynyl and nitro groups play crucial roles in determining the reactivity and selectivity of the compound. The nitro group is an electron-withdrawing group that can activate the pyridine ring towards nucleophilic attack, while the ethynyl group can participate in various addition and coupling reactions.
Comparison with Similar Compounds
Similar Compounds
2-Ethynylpyridine: Lacks the nitro group, making it less reactive in certain substitution reactions.
4-Nitropyridine: Lacks the ethynyl group, limiting its use in coupling reactions.
2-Amino-4-nitropyridine: Contains an amino group instead of an ethynyl group, leading to different reactivity and applications.
Uniqueness
2-Ethynyl-4-nitropyridine is unique due to the presence of both the ethynyl and nitro groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking one of these functional groups.
Properties
IUPAC Name |
2-ethynyl-4-nitropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c1-2-6-5-7(9(10)11)3-4-8-6/h1,3-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBLXJUJZVBWQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=CC(=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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